(2,3-dimethylphenyl)phosphonic Acid
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Overview
Description
(2,3-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 2,3-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dimethylphenyl)phosphonic acid typically involves the reaction of 2,3-dimethylphenyl derivatives with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) at reflux . Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale reactions with optimized conditions to ensure high yields and purity. The use of catalysts, microwaves, or ultrasounds can enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Reactions with halides or other nucleophiles to form substituted phosphonic acids
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrides such as sodium borohydride (NaBH₄).
Substitution: Halides like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonic acids
Scientific Research Applications
(2,3-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-dimethylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Phosphonic Acid: A simpler analog with similar chemical properties.
Phosphinic Acid: Contains a P-H bond instead of a P-OH bond.
Phosphoric Acid: Contains three hydroxyl groups attached to phosphorus.
Uniqueness: (2,3-Dimethylphenyl)phosphonic acid is unique due to the presence of the 2,3-dimethylphenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
111192-84-8 |
---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
AOYVABWPDDHCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(=O)(O)O)C |
Origin of Product |
United States |
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